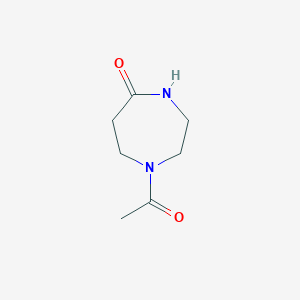
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both a fluoropyridine and an oxadiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized through various methods, including the reaction of pyridine derivatives with fluorinating agents such as potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures.
Formation of the Oxadiazole Ring: The oxadiazole ring can be constructed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Fluoropyridine and Oxadiazole Moieties: The final step involves coupling the fluoropyridine intermediate with the oxadiazole precursor under suitable conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially leading to the formation of different oxidation states.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders or infectious diseases.
Agrochemicals: It can be incorporated into the design of new pesticides or herbicides due to its unique chemical properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the oxadiazole ring.
3-(4-Fluorophenyl)-1,2,4-oxadiazole: A compound with a similar oxadiazole ring but different substitution pattern on the aromatic ring.
5-(4-Chloropyridin-3-yl)-1,3,4-oxadiazol-2-amine: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the fluoropyridine and oxadiazole moieties, which imparts distinct chemical and biological properties. The presence of fluorine enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNOKGZEBVSKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(O2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)










